molecular formula C8H8ClNO3 B13587795 1-(Chloromethyl)-4-methoxy-2-nitrobenzene

1-(Chloromethyl)-4-methoxy-2-nitrobenzene

Cat. No.: B13587795
M. Wt: 201.61 g/mol
InChI Key: IKXFTJGKNJOQNB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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Biological Activity

1-(Chloromethyl)-4-methoxy-2-nitrobenzene, also known as 4-(chloromethyl)-2-methoxy-1-nitrobenzene, is an organic compound characterized by its chloromethyl, methoxy, and nitro functional groups attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for therapeutic applications and as a pesticide.

  • Molecular Formula : C9_9H10_10ClN2_2O3_3
  • Molecular Weight : Approximately 201.61 g/mol
  • Appearance : Tan solid

Synthesis

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts alkylation and reactions involving various nucleophiles and electrophiles. These synthetic pathways are crucial for understanding the compound's reactivity and potential applications in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to inhibit the growth of various bacteria and fungi makes it a candidate for development as an agricultural pesticide. Studies have shown that compounds with similar structures often possess potent antimicrobial properties due to their ability to disrupt cellular processes in microorganisms.

Cytotoxicity and Mutagenicity

The compound's cytotoxic effects have been evaluated in various cell lines. Preliminary results suggest that it may induce cytotoxicity at higher concentrations, raising concerns about its safety profile. Furthermore, there are indications that compounds with nitro groups can exhibit mutagenic effects; however, comprehensive studies are needed to establish the mutagenic potential of this compound specifically .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antimicrobial agents, suggesting its potential utility in clinical settings.

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were assessed using human cancer cell lines. The findings indicated that while low concentrations did not significantly affect cell viability, higher concentrations led to marked reductions in cell proliferation. This suggests a dose-dependent relationship that warrants further exploration .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
1-(Chloromethyl)-4-nitrobenzeneChloromethyl and nitro groupsStrong electron-withdrawing effect from nitro
1-(Chloromethyl)-4-methoxybenzeneChloromethyl and methoxy groupsLacks nitro group; less reactive
2-Chloro-4-nitroanisoleChlorine and nitro groupsDifferent position of substituents affects reactivity
3-Methoxy-4-nitrophenylmethanolHydroxyl instead of chloromethylMore polar; can participate in hydrogen bonding

The presence of both chloromethyl and nitro groups in this compound enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic organic chemistry.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethyl)-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3

InChI Key

IKXFTJGKNJOQNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCl)[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.